molecular formula C25H25N3O3 B5916837 N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide

N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide

Cat. No. B5916837
M. Wt: 415.5 g/mol
InChI Key: HVWYYTSGCSHBIO-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide, commonly known as DPEP, is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DPEP is a small molecule that belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of DPEP is not fully understood. However, it has been suggested that DPEP induces apoptosis in cancer cells by activating the mitochondrial pathway. DPEP has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of inflammatory cytokines. The antiviral activity of DPEP is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
DPEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit viral replication. DPEP has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of DPEP is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, DPEP has been shown to exhibit low toxicity in vitro. However, one of the limitations of DPEP is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of DPEP. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of DPEP in vivo to better understand its efficacy and toxicity. Additionally, DPEP could be studied for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, DPEP is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DPEP has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral activity. Although its mechanism of action is not fully understood, DPEP has shown promise as a therapeutic agent in various diseases. Further research is needed to optimize its therapeutic potential and to better understand its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of DPEP involves the reaction of 3,5-dimethylphenol with ethyl acetoacetate to form 3,5-dimethylphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The final step involves the reaction of 3,5-dimethylphenylhydrazine with 4-(N-benzoyl)-N-(4-chlorophenyl)benzamide to form DPEP. The overall yield of the synthesis process is approximately 60%.

Scientific Research Applications

DPEP has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. DPEP has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, DPEP has been studied for its potential as an antiviral agent against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

N-[4-[(E)-N-[[2-(3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-17-13-18(2)15-23(14-17)31-16-24(29)28-27-19(3)20-9-11-22(12-10-20)26-25(30)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,26,30)(H,28,29)/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWYYTSGCSHBIO-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-N-[[2-(3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide

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